Cas no 1540-36-9 (3-n-Butyl-2,4-pentanedione)

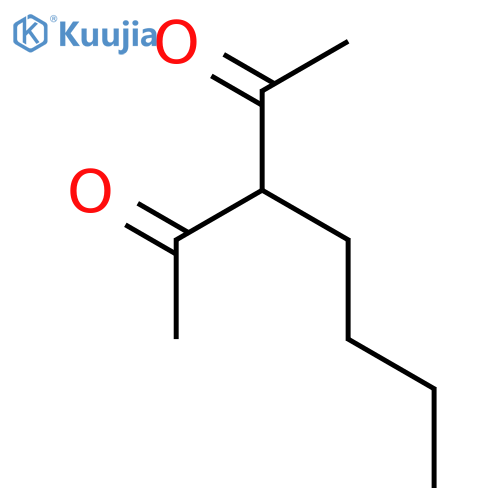

3-n-Butyl-2,4-pentanedione structure

商品名:3-n-Butyl-2,4-pentanedione

3-n-Butyl-2,4-pentanedione 化学的及び物理的性質

名前と識別子

-

- 3-n-Butyl-2,4-pentanedione

- 3-Acetyl-2-heptanone

- 3-Butyl-2,4-pentanedione

- 3-butylpentane-2,4-dione

- 3-Butylacetylacetone

- 3-Butyl-2,4-pentadione

- 3-Butylpentanedione-2,4

- MFCD00026235

- DTXSID50165512

- Z56951935

- 2,4-PENTANEDIONE, 3-BUTYL-

- AI3-19271

- EINECS 216-274-1

- 3-n-Butyl-acetylaceton

- 3-butyl-2,4-pentandione

- NSC2249

- 2, 3-butyl-

- NS00025008

- 1540-36-9

- YTTRIUMSULFIDE

- UNII-6C6N2RN9MM

- NSC-2249

- CS-0206554

- FT-0616208

- 3-n-butyl 2,4-pentanedione

- SCHEMBL452597

- AKOS001047287

- 6C6N2RN9MM

- 3-(1-BUTYL)-PENTANE-2,4-DIONE

- NSC 2249

- 3-BUTYLPENTAN-2,4-DIONE

- 3-butyl-pentane-2,4-dione

- DTXCID9088003

-

- MDL: MFCD00026235

- インチ: InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3

- InChIKey: MBXOOYPCIDHXGH-UHFFFAOYSA-N

- ほほえんだ: CCCCC(C(=O)C)C(=O)C

- BRN: 507436

計算された属性

- せいみつぶんしりょう: 156.11500

- どういたいしつりょう: 156.115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 34.1A^2

- 互変異性体の数: 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0,927 g/cm3

- ふってん: 101-104°C 10mm

- フラッシュポイント: 101-104°C/10mm

- 屈折率: 1.4470

- PSA: 34.14000

- LogP: 1.97080

- ようかいせい: 水に溶けない。

3-n-Butyl-2,4-pentanedione セキュリティ情報

3-n-Butyl-2,4-pentanedione 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-n-Butyl-2,4-pentanedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B701393-5g |

3-N-Butyl-2,4-pentanedione |

1540-36-9 | 5g |

$ 185.00 | 2022-06-06 | ||

| TRC | B701393-500mg |

3-N-Butyl-2,4-pentanedione |

1540-36-9 | 500mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP581-5g |

3-n-Butyl-2,4-pentanedione |

1540-36-9 | 98% | 5g |

¥682.0 | 2022-05-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-250g |

3-n-Butyl-2,4-pentanedione, 98% |

1540-36-9 | 98% | 250g |

¥15866.00 | 2023-03-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-50g |

3-n-Butyl-2,4-pentanedione, 98% |

1540-36-9 | 98% | 50g |

¥3755.00 | 2023-03-03 | |

| Apollo Scientific | OR936245-1g |

3-N-Butyl-2,4-pentanedione |

1540-36-9 | 98% | 1g |

£90.00 | 2025-02-20 | |

| TRC | B701393-1g |

3-N-Butyl-2,4-pentanedione |

1540-36-9 | 1g |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP581-500mg |

3-n-Butyl-2,4-pentanedione |

1540-36-9 | 98% | 500mg |

¥181.0 | 2022-05-30 | |

| Apollo Scientific | OR936245-25g |

3-N-Butyl-2,4-pentanedione |

1540-36-9 | 98% | 25g |

£620.00 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-10g |

3-n-Butyl-2,4-pentanedione, 98% |

1540-36-9 | 98% | 10g |

¥822.00 | 2023-03-03 |

3-n-Butyl-2,4-pentanedione 関連文献

-

Joumada Al Cheikh,Rosa Zakari,Amit C. Bhosale,Angel Villagra,Nathalie Leclerc,Sébastien Floquet,Prakash C. Ghosh,Alireza Ranjbari,Emmanuel Cadot,Pierre Millet,Lo?c Assaud Mater. Adv. 2020 1 430

-

Alexander O. Terent'ev,Vera A. Vil',Ivan A. Yaremenko,Oleg V. Bityukov,Dmitri O. Levitsky,Vladimir V. Chernyshev,Gennady I. Nikishin,Fabrice Fleury New J. Chem. 2014 38 1493

-

3. Oligomerization and isomerization of olefins by catalysts derived from nickel complexes of dithio-β-diketonatesRamyani Abeywickrema,Martin A. Bennett,Kingsley J. Cavell,Michael Kony,Anthony F. Masters,Alison G. Webb J. Chem. Soc. Dalton Trans. 1993 59

-

Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi,Valentina Venturi,Paola Pedrini Org. Biomol. Chem. 2011 9 8038

-

Xue Lan,Takumi Tominaga,Tomoyuki Mochida Dalton Trans. 2017 46 5041

1540-36-9 (3-n-Butyl-2,4-pentanedione) 関連製品

- 7379-12-6(2-methylhexan-3-one)

- 1118-71-4(Dipivaloylmethane)

- 823-36-9(2-Ethyl-1,3-cyclopentanedione)

- 21573-10-4(1-Cyclopropyl-1,3-butanedione)

- 1540-34-7(3-Ethyl-2,4-pentanedione)

- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)

- 874-23-7(2-acetylcyclohexan-1-one)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)

- 765-69-5(2-Methylcyclopentane-1,3-dione)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1540-36-9)3-n-Butyl-2,4-pentanedione

清らかである:99%

はかる:50g

価格 ($):318